molecular formula C32H53N2O4+ B1662866 Rocuronium CAS No. 143558-00-3

Rocuronium

Cat. No. B1662866
M. Wt: 529.8 g/mol
InChI Key: YXRDKMPIGHSVRX-OOJCLDBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rocuronium is a vecuronium analog used to facilitate tracheal intubation and to relax skeletal muscles during surgery . It is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia . It is commonly marketed under the trade names Zemuron and Esmeron .


Synthesis Analysis

The synthesis of Rocuronium involves several steps, including the formation of a suspension, stirring at specific temperatures, and the addition of various reagents . The process involves the use of a water-miscible organic solvent, a reducing agent, an acid catalyst, an acetylating reagent, and an inorganic base .


Molecular Structure Analysis

Rocuronium was designed to be a weaker antagonist at the neuromuscular junction than pancuronium. This is reflected in its monoquaternary structure and its having an allyl group and a pyrrolidine group attached to the D ring quaternary nitrogen atom .


Chemical Reactions Analysis

Rocuronium has been analyzed in various studies using techniques such as liquid chromatography-tandem mass spectrometry . The drug has been found to be stable under various stress conditions .


Physical And Chemical Properties Analysis

Rocuronium has a molecular formula of C32H53N2O4 and a molecular weight of 609.68 . It is soluble in DMSO and water .

Safety And Hazards

Rocuronium is associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma . In handling Rocuronium, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

There have been reports of life-threatening rocuronium-induced anaphylactic shock successfully reversed with sugammadex . The possibility of rocuronium-induced anaphylaxis should be considered when the circulatory collapse coincides with rocuronium administration, even though cutaneous manifestation is absent . Sugammadex can be a treatment option in such atypical cases .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDKMPIGHSVRX-OOJCLDBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N2O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048339
Record name Rocuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Complete, 2.84e-05 g/L
Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction.
Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rocuronium

CAS RN

143558-00-3, 119302-91-9
Record name Rocuronium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143558-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rocuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143558003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCURONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRE554RFEZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocuronium
Reactant of Route 2
Reactant of Route 2
Rocuronium
Reactant of Route 3
Rocuronium
Reactant of Route 4
Reactant of Route 4
Rocuronium
Reactant of Route 5
Rocuronium
Reactant of Route 6
Rocuronium

Citations

For This Compound
68,200
Citations
E Abouleish, T Abboud, T Lechevalier… - BJA: British Journal …, 1994 - academic.oup.com
… Rocuronium had no clinically significant effect on … rocuronium in two patients, temporary erythema occurred, one along the site of injection and the other on the chest wall. Rocuronium …
Number of citations: 164 academic.oup.com
DR Bevan, P Fiset, P Balendran, JC Law-Min… - Canadian journal of …, 1993 - Springer
This study compared the potency and time course of action of rocuronium (ORG 9426) in elderly and young patients during nitrous oxide-opioid anaesthesia. One hundred ASA physical …
Number of citations: 110 link.springer.com
RR Bartkowski, TA Witkowski, S Azad… - Anesthesia & …, 1993 - journals.lww.com
… The onset, maximal neuromuscular block, and duration of rocuronium were compared with … received rocuronium (80,100,120, or 160 [mu] g/kg). Enflurane enhanced a rocuronium …
Number of citations: 146 journals.lww.com
JJ Perry, JS Lee, VAH Sillberg… - Cochrane Database of …, 2008 - cochranelibrary.com
… versus rocuronium on intubation conditions. We have found that rocuronium is less effective than succinylcholine for creating excellent intubation conditions. Rocuronium should …
Number of citations: 364 www.cochranelibrary.com
RS Matteo, E Ornstein, AE Schwartz… - Anesthesia & …, 1993 - journals.lww.com
… rocuronium between the elderly and younger groups can be fully explained by the observed differences in the distribution and elimination of rocuronium … that the action of rocuronium is …
Number of citations: 181 journals.lww.com
KS Khuenl-Brady, H Sparr - Clinical pharmacokinetics, 1996 - Springer
… render rocuronium the … , rocuronium is expected to display pharmacokinetic behaviour similar to that of its predecessors. Hepatic and renal disease may prolong the effect of rocuronium, …
Number of citations: 78 link.springer.com
DTT Tran, EK Newton, VAH Mount… - Cochrane database …, 2015 - cochranelibrary.com
… We have found that rocuronium is slightly less effective than succinylcholine for creating excellent and acceptable intubation conditions. Rocuronium should therefore only be used as …
Number of citations: 219 www.cochranelibrary.com
EN Robertson, JJ Driessen, L Booij - European journal of …, 2005 - cambridge.org
SummaryBackground and objective: This study clarifies the relationship between the neuromuscular blocking effects of rocuronium 0.6 mg kg−1 and its pharmacokinetics in patients …
Number of citations: 122 www.cambridge.org
MAH Steegers, EN Robertson - Anesthesia & Analgesia, 1996 - journals.lww.com
We read with interest the letter of Moorthy and Dierdorf [1] about pain on injection of rocuronium. With subparalyzing doses, they noticed that" most" patients had" severe burning pain" …
Number of citations: 168 journals.lww.com
DG Ebo, L Venemalm, CH Bridts… - The Journal of the …, 2007 - pubs.asahq.org
Background Diagnosis of allergy from neuromuscular blocking agents is not always straightforward. The objectives of the current study were to investigate the value of quantification of …
Number of citations: 126 pubs.asahq.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.